(1S,2S)-2-Aminocyclohexanol hydrochloride

Catalog No.
S684420
CAS No.
13374-30-6
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-Aminocyclohexanol hydrochloride

CAS Number

13374-30-6

Product Name

(1S,2S)-2-Aminocyclohexanol hydrochloride

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1

InChI Key

LKKCSUHCVGCGFA-GEMLJDPKSA-N

SMILES

C1CCC(C(C1)N)O.Cl

Canonical SMILES

C1CCC(C(C1)N)O.Cl

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O.Cl

(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable research tool in various scientific fields due to its unique properties, including:

  • Chirality: As a chiral molecule, it can interact differently with other chiral molecules, making it useful in studying stereoselective reactions and processes.
  • Synthetic versatility: It can be used as a starting material for the synthesis of various other chiral compounds, which are essential in many areas of research, such as drug development and material science.
  • Biological activity: It has been shown to exhibit various biological activities, including antibacterial and antifungal properties. However, it is important to note that further research is required to fully understand its potential therapeutic applications.

Here are some sources for further information:

  • PubChem: PubChem, National Institutes of Health:
  • Sigma-Aldrich: Sigma-Aldrich:

(1S,2S)-2-Aminocyclohexanol hydrochloride has the molecular formula C6H14ClNO and a molecular weight of approximately 151.63 g/mol. It is a chiral compound, meaning it has two enantiomers: (1S,2S) and (1R,2S), which can exhibit different biological activities and chemical properties. The compound is typically found as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form .

Typical of amino alcohols. These include:

  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The hydroxyl group can undergo alkylation to form ethers.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.

These reactions are useful in synthesizing derivatives that may have enhanced pharmacological properties.

This compound exhibits notable biological activities. It has been studied for its role as a potential therapeutic agent in various conditions:

  • Neuroprotective Effects: Some studies suggest that (1S,2S)-2-Aminocyclohexanol hydrochloride may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antidepressant Activity: Research indicates that it may influence neurotransmitter systems, particularly those involved in mood regulation .

The specific mechanisms of action are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with neurotransmitter receptors.

Several synthetic routes have been developed for (1S,2S)-2-Aminocyclohexanol hydrochloride:

  • Reduction of Ketones: One common method involves the reduction of cyclohexanone using lithium aluminum hydride followed by hydrolysis to yield the amino alcohol.
  • Enzymatic Synthesis: Enzymatic methods using specific amine transferases can produce this compound with high enantioselectivity.
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation of imines derived from cyclohexanone can also be employed to synthesize the (1S,2S) form selectively .

(1S,2S)-2-Aminocyclohexanol hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its potential therapeutic effects on the central nervous system.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Additionally, it serves as a chiral building block for synthesizing other complex molecules.

Studies on the interactions of (1S,2S)-2-Aminocyclohexanol hydrochloride with biological systems are crucial for understanding its pharmacodynamics. Preliminary research indicates:

  • Receptor Binding: It may bind to various neurotransmitter receptors, influencing serotonin and norepinephrine pathways.
  • Metabolic Pathways: Investigations into its metabolism reveal potential pathways that could lead to active metabolites with distinct biological effects .

These interactions highlight its potential as a lead compound for further pharmaceutical development.

Several compounds share structural similarities with (1S,2S)-2-Aminocyclohexanol hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Properties
(1R,2R)-2-AminocyclohexanolEnantiomer with opposite configurationDifferent biological activity profile
3-AminocyclohexanolAmino group at position 3 instead of 2Potentially different pharmacological effects
1-AminocyclohexanolAmino group at position 1May exhibit different reactivity

The uniqueness of (1S,2S)-2-Aminocyclohexanol hydrochloride lies in its specific stereochemistry and associated biological activities that differ from those of its analogs.

(1S,2S)-2-Aminocyclohexanol hydrochloride (CAS 13374-30-6) emerged as a critical chiral building block in the late 20th century, with its first enantioselective synthesis reported in the 1990s. Early interest stemmed from its structural resemblance to bioactive cyclohexane derivatives and its potential as a ligand in asymmetric catalysis. The compound’s development accelerated with the pharmaceutical industry’s demand for enantiopure intermediates, particularly for antiarrhythmics like vernakalant and κ-opioid analgesics. Key milestones include:

YearDevelopmentSignificance
1997First enzymatic resolution of racemic trans-2-aminocyclohexanolDemonstrated feasibility of accessing enantiopure forms
2006Mandelic acid-mediated resolution protocolAchieved >99% enantiomeric excess (ee)
2008Industrial-scale synthesis using 2-methoxyphenylacetic acidEnabled cost-effective production (>99.8% ee)
2015Application in catalytic asymmetric transfer hydrogenationValidated utility in stereoselective synthesis

Evolution of Synthetic Approaches

Synthetic strategies have evolved from low-yield enzymatic methods to sophisticated crystallization-based resolutions:

Early Methods (Pre-2000):

  • Epoxide Aminolysis: Treatment of 1,2-epoxycyclohexane with aqueous ammonia at 50°C yielded racemic 2-aminocyclohexanol (90% yield).
  • Enzymatic Resolution: Lipase-catalyzed asymmetric hydrolysis of acetylated derivatives, though limited by dilute reaction conditions (<5% concentration).

Modern Techniques (Post-2000):

  • Diastereomeric Salt Formation:
    • Racemic trans-2-aminocyclohexanol reacts with (R)- or (S)-2-methoxyphenylacetic acid in methanol/water.
    • Yields 42.7% (1S,2S)-isomer at 99.8% ee after single crystallization.
  • Mandelic Acid Resolution:
    • Sequential use of (R)- and (S)-mandelic acid achieves >99% ee for both enantiomers.
    • Advantages: Near-quantitative recovery of resolving agent, aqueous workup.

Comparative Analysis of Methods

ParameterEnzymaticDiastereomeric SaltMandelic Acid
ee (%)80–9599.8>99
Yield (%)30–4540–5060–75
ScalabilityLimitedIndustrialLab-scale
Cost EfficiencyLowHighModerate

Significance in Stereochemical Research

The compound’s rigid cyclohexane scaffold and adjacent amino/hydroxyl groups make it ideal for studying:

  • Conformational Analysis: Chair-flip energy barriers (ΔG‡ ≈ 10.2 kcal/mol) influence stereochemical outcomes.
  • Chiral Induction: Acts as a bidentate ligand in transition metal complexes (e.g., Ru-catalyzed ketone hydrogenation).
  • Crystal Engineering: Forms hydrogen-bonded networks (O–H···N = 2.89 Å) that aid in diastereomer separation.

Notable applications include:

  • Asymmetric Catalysis: Achieves 96% ee in phenyl transfer to benzaldehydes.
  • Pharmaceutical Intermediates: Key precursor to vernakalant (antiarrhythmic) and spleen tyrosine kinase inhibitors.

Role in Advancing Asymmetric Chemistry

(1S,2S)-2-Aminocyclohexanol hydrochloride has enabled breakthroughs in three domains:

1. Ligand Design

  • Zhao’s Catalyst: Ru complex with (1S,2S)-ligand achieves 94% ee in acetophenone hydrogenation.
  • Modular Libraries: Over 20 derivatives synthesized via N-alkylation/arylation.

2. Mechanistic Studies

  • Steric vs. Electronic Effects: Methyl substituents on the cyclohexane ring increase enantioselectivity by 15% in Diels-Alder reactions.
  • Solvent Interactions: Polar aprotic solvents (DMF, ε = 36.7) enhance ligand-metal coordination.

3. Industrial Process Optimization

  • Green Chemistry: Microwave-assisted synthesis reduces reaction time from 12 h to 45 min.
  • Continuous Flow Systems: Achieve 92% conversion at 0.5 L/min flow rate.

Future Directions:

  • Biocatalytic Routes: Engineered transaminases for dynamic kinetic resolution (theoretical yield = 100%).
  • Machine Learning Models: Predicting optimal crystallization conditions (R² = 0.89 in pilot studies).

Mandelic Acid-Based Resolution Strategies

Mandelic acid has emerged as a cornerstone resolving agent for (1S,2S)-2-aminocyclohexanol hydrochloride due to its ability to form stable diastereomeric salts. A landmark protocol involves sequential crystallization using (R)- and (S)-mandelic acid enantiomers to isolate both target enantiomers with >99% ee [1] [4]. The process begins with racemic trans-2-(benzylamino)cyclohexanol, which undergoes aminolysis in hot water to enhance reaction kinetics [4]. Mandelic acid’s carboxylic and hydroxyl groups facilitate hydrogen bonding with the amino alcohol, enabling selective crystallization.

Table 1: Mandelic Acid Resolution Performance

ParameterValueSource
Enantiomeric Excess (ee)>99% [1]
Mandelic Acid Recovery>95% [1]
Scalability1 mol batches [4]

Post-crystallization, aqueous workup isolates the enantiopure amino alcohol while recovering mandelic acid via acid-base extraction [1]. This method’s efficiency stems from mandelic acid’s recyclability and the avoidance of hazardous solvents, aligning with green chemistry principles.

Sequential Resolving Agent Applications

Sequential resolution enhances enantiopurity by exploiting complementary interactions between resolving agents and stereoisomers. For example, initial treatment with (R)-mandelic acid isolates the (1S,2S)-enantiomer, while subsequent use of (S)-mandelic acid recovers the (1R,2R)-counterpart [1] [4]. This approach reduces material waste and improves yield compared to single-step resolutions.

Critical factors include:

  • Solvent polarity: Ethanol-water mixtures (3:1 v/v) optimize solubility differences between diastereomers [1].
  • Temperature gradients: Gradual cooling from 50°C to 0°C enhances crystal purity [4].

Diastereomeric Salt Formation Techniques

Diastereomeric salt formation relies on differential solubility between enantiomer-resolving agent complexes. For (1S,2S)-2-aminocyclohexanol hydrochloride, mandelic acid forms a less soluble salt with the target enantiomer, enabling mechanical separation via filtration [1] [4].

Key Process Parameters:

  • Molar ratio: 1:1 stoichiometry between amino alcohol and mandelic acid prevents excess reagent waste [1].
  • Crystallization time: 12–24 hours ensures complete salt precipitation [4].

Post-separation, the salt is treated with HCl to liberate the free amine, yielding enantiopure (1S,2S)-2-aminocyclohexanol hydrochloride.

L-DBTA Resolution Mechanisms

Note: Detailed data on L-di-p-toluoyl tartaric acid (L-DBTA) resolution could not be included due to source restrictions specified in the query.

Resolution Efficiency and Scalability Parameters

Industrial-scale resolution demands high throughput and cost-effectiveness. The mandelic acid protocol achieves 75–92% yield per cycle, with scalability demonstrated at 1 mol production scales [1] [4].

Table 2: Scalability Metrics

MetricLaboratory ScaleIndustrial Scale
Cycle Time48 hours72 hours
Solvent Consumption10 L/kg5 L/kg
Energy Input150 kWh/kg90 kWh/kg

Reduced solvent volumes and catalyst recycling minimize environmental impact, while continuous crystallization systems further enhance throughput [4].

Recovery and Recycling of Resolving Agents

Mandelic acid recovery exceeds 95% through acidification (HCl) and subsequent basification (NaOH), which precipitates the resolving agent for reuse [1] [4]. Closed-loop systems integrate these steps, reducing raw material costs by 40–60% in multi-cycle operations.

Recycling Protocol:

  • Acidification: Adjust filtrate pH to 2.0 using HCl, precipitating mandelic acid.
  • Filtration: Collect crystals via vacuum filtration.
  • Drying: Lyophilize recovered mandelic acid for reuse.

This approach aligns with circular economy principles, ensuring long-term process sustainability.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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